molecular formula C8H5ClN2O2 B8417509 2-Chloro-4-methyl-5-nitrobenzonitrile

2-Chloro-4-methyl-5-nitrobenzonitrile

Cat. No.: B8417509
M. Wt: 196.59 g/mol
InChI Key: DSZPGXCXYLGRAR-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-nitrobenzonitrile (CAS: 200265-68-5) is a halogenated aromatic nitrile with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . The compound features a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 4, a nitro group at position 5, and a nitrile group at position 1. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis as a precursor for heterocyclic compounds.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-4-methyl-5-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O2/c1-5-2-7(9)6(4-10)3-8(5)11(12)13/h2-3H,1H3

InChI Key

DSZPGXCXYLGRAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key differences between 2-chloro-4-methyl-5-nitrobenzonitrile and analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Applications
This compound 200265-68-5 C₈H₅ClN₂O₂ 196.59 Cl (2), CH₃ (4), NO₂ (5) Nitrile, Nitro Pharmaceutical intermediates
2-Chloro-4-fluorobenzonitrile Not provided C₇H₃ClFN ~155.56 (calculated) Cl (2), F (4) Nitrile Agrochemical synthesis
2-Amino-4-chloro-5-methylbenzonitrile 289686-80-2 Not provided Not provided Cl (4), CH₃ (5), NH₂ (2) Nitrile, Amino Dye/pigment precursors
4-Chloro-5-fluoro-2-hydroxybenzonitrile 474825-99-5 C₇H₃ClFNO 171.56 Cl (4), F (5), OH (2) Nitrile, Hydroxyl Drug intermediates
Methyl 2-Chloro-5-methyl-4-nitrobenzoate 1805129-67-2 C₁₀H₁₉N* 153.26 Cl (2), CH₃ (5), NO₂ (4), COOCH₃ Ester, Nitro Organic synthesis intermediate
5-Chloro-4-fluoro-2-nitrobenzoic acid 138762-97-7 C₇H₃ClFNO₄ 219.56 Cl (5), F (4), NO₂ (2), COOH Carboxylic acid, Nitro Polymer/pharmaceutical research

2-Chloro-4-fluorobenzonitrile

This compound replaces the methyl and nitro groups of the parent compound with a fluorine atom at position 4. The absence of a nitro group reduces its reactivity compared to 2-chloro-4-methyl-5-nitrobenzo-nitrile, making it less prone to explosive decomposition. Fluorine’s electronegativity enhances stability, favoring its use in agrochemicals .

2-Amino-4-chloro-5-methylbenzonitrile

The amino group at position 2 increases nucleophilicity, enabling participation in coupling reactions for dye synthesis. However, amino groups may also elevate toxicity, as evidenced by safety data sheets recommending first-aid measures for inhalation exposure .

4-Chloro-5-fluoro-2-hydroxybenzonitrile

The hydroxyl group improves solubility in polar solvents, contrasting with the hydrophobic nature of the parent compound. This property is advantageous in drug formulation, though hydroxyl groups may introduce susceptibility to oxidation .

Methyl 2-Chloro-5-methyl-4-nitrobenzoate

The ester group in this derivative enhances volatility, facilitating purification via distillation.

5-Chloro-4-fluoro-2-nitrobenzoic acid

The carboxylic acid group enables salt formation, improving bioavailability in pharmaceuticals. The nitro group at position 2 increases acidity (pKa ~1.5), making it a strong electrophile in substitution reactions .

Key Findings and Implications

Reactivity : Nitro groups (e.g., in this compound) enhance electrophilicity but require careful handling due to explosion risks.

Solubility : Polar substituents (e.g., hydroxyl in 4-chloro-5-fluoro-2-hydroxybenzonitrile) improve aqueous solubility for biomedical applications.

Safety: Amino and nitro groups necessitate stringent safety protocols, including PPE and ventilation .

Data Gaps : Discrepancies in molecular formulas (e.g., ) highlight the need for verification from authoritative databases.

This comparative analysis underscores the importance of substituent effects on chemical behavior, guiding industrial applications and risk mitigation strategies.

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